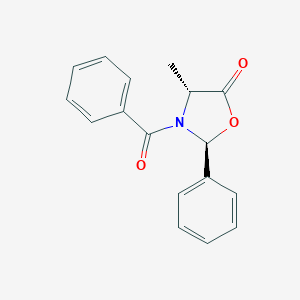

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone

Vue d'ensemble

Description

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its application in asymmetric synthesis, where it serves as a chiral auxiliary. The oxazolidinone ring structure is a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone typically involves the condensation of an appropriate amino alcohol with a benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxazolidinone ring or the benzoyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of alcohols or amines.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that oxazolidinones, including (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as a lead structure for developing new antibiotics targeting resistant bacteria strains .

Central Nervous System Agents

The compound acts as a central nervous system agent, which implies its potential utility in treating neurological disorders. Its mechanism involves modulation of neurotransmitter systems, making it a candidate for further exploration in neuropharmacology .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize various biologically active compounds through reactions such as:

- Nucleophilic Substitution: The oxazolidinone moiety can undergo nucleophilic attack, enabling the formation of diverse derivatives.

- Coupling Reactions: This compound can participate in coupling reactions to yield complex molecules with potential therapeutic effects .

Case Study 1: Antibiotic Development

In a study conducted by Cueva et al., the synthesis and evaluation of derivatives of this compound were reported. The derivatives exhibited enhanced antibacterial activity against Gram-positive pathogens, showcasing the compound's versatility in drug development .

Case Study 2: Neuropharmacological Applications

A recent investigation into the neuropharmacological effects of this compound demonstrated its ability to modulate GABAergic and glutamatergic neurotransmission. These findings suggest its potential application in treating anxiety and depression disorders .

Mécanisme D'action

The mechanism of action of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone involves its interaction with molecular targets through its chiral center. The oxazolidinone ring can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity. The benzoyl and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

(2S,4R)-4-Methylproline: Another chiral compound used in asymmetric synthesis.

(2S,4S)-4-Fluoroproline: Known for its role in protein stabilization.

Levoketoconazole: The 2S,4R enantiomer of ketoconazole, used as a steroidogenesis inhibitor.

Uniqueness: (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone is unique due to its specific oxazolidinone ring structure and its application as a chiral auxiliary in asymmetric synthesis. Its ability to form stable complexes with various substrates makes it a valuable tool in chemical research and pharmaceutical development.

Activité Biologique

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, a compound with the CAS number 118995-17-8, belongs to the oxazolidinone class of compounds. This class is known for its diverse biological activities, particularly in antibacterial and anti-biofilm applications. The compound's structure includes a benzoyl group and a phenyl group, contributing to its potential pharmacological properties.

- Molecular Formula : C17H15NO3

- Molecular Weight : 281.31 g/mol

- Melting Point : 157–159 °C

- Density : 1.231 g/cm³

Antimicrobial Properties

Research indicates that oxazolidinones, including (2S,4R)-3-benzoyl derivatives, exhibit significant antimicrobial activity against various pathogens. A notable study demonstrated that certain oxazolidinones can inhibit the formation of biofilms by Staphylococcus aureus, a common pathogen associated with chronic infections. This study highlighted the compound's potential as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics like doxycycline by reducing the minimum biofilm eradication concentration (MBEC) significantly .

Synergistic Effects with Antibiotics

The compound has shown promise in combination therapies. For instance, it was found to work synergistically with doxycycline, reducing its MBEC from 256 μg/mL to as low as 16 μg/mL when used in conjunction with (2S,4R)-3-benzoyl derivatives . This synergy is crucial in combating antibiotic resistance, a growing concern in clinical settings.

Biofilm Inhibition

In vitro studies have demonstrated that this compound effectively inhibits biofilm formation and disperses preformed biofilms. The research employed robust collagen-matrix models that mimic clinical biofilm infections, revealing that treatments with this compound significantly reduced viable bacterial counts compared to controls .

Study on Biofilm Dispersal

A specific study evaluated the efficacy of (2S,4R)-3-benzoyl derivatives in a model of biofilm infection. The results indicated that at concentrations ranging from 0.25 μM to 160 μM, the compound displayed increasing antimicrobial activity against biofilms formed by Staphylococcus aureus. The combination treatment not only enhanced the effectiveness of antibiotics but also resulted in a marked reduction in live bacteria within biofilms .

Summary of Findings

| Property | Value/Description |

|---|---|

| Molecular Weight | 281.31 g/mol |

| Melting Point | 157–159 °C |

| Antimicrobial Activity | Effective against Staphylococcus aureus |

| Synergistic Effects | Reduces MBEC when combined with doxycycline |

| Biofilm Inhibition | Inhibits formation and disperses established biofilms |

Propriétés

IUPAC Name |

(2S,4R)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBOGYZALFWLOF-WBMJQRKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550469 | |

| Record name | (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118995-17-8 | |

| Record name | (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.